molecular formula C12H8F3NO3S B2803458 4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid CAS No. 187998-69-2

4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid

Cat. No.: B2803458
CAS No.: 187998-69-2
M. Wt: 303.26
InChI Key: NVTYOXYHOQDJRD-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

    Nucleophilic Substitution: Typical reagents include nucleophiles such as amines and thiols under basic conditions.

Major Products:

    Electrophilic Substitution: Products include halogenated and nitrated derivatives of the thiazole ring.

    Nucleophilic Substitution: Products include substituted thiazoles with various nucleophiles attached at the C-2 position.

Mechanism of Action

Target of Action

The compound 4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets . Without specific information on the targets of this compound, it’s challenging to summarize the affected pathways and their downstream effects.

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Thiazole derivatives have been reported to exhibit diverse biological activities

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3S/c1-6-9(11(17)18)20-10(16-6)7-2-4-8(5-3-7)19-12(13,14)15/h2-5H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTYOXYHOQDJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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